6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide
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Overview
Description
6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide is a chemical compound with the molecular formula C9H6Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions, a hydroxyamino group at the 4th position, and an oxide group at the 1st position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide typically involves the chlorination of 4-(hydroxyamino)quinoline followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Similar structure but lacks the hydroxyamino and oxide groups.
6,7-Dichloroquinoline: Similar structure but lacks the hydroxyamino and oxide groups.
4-Hydroxyaminoquinoline: Similar structure but lacks the chlorine atoms.
Uniqueness
6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide is unique due to the presence of both chlorine atoms and the hydroxyamino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6,7-dichloro-1-hydroxyquinolin-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-6-3-5-8(12-14)1-2-13(15)9(5)4-7(6)11/h1-4,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLSYWTCYXJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC(=C(C=C2C1=NO)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928616 |
Source
|
Record name | 6,7-Dichloro-4-(hydroxyimino)quinolin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13442-13-2 |
Source
|
Record name | 6,7-Dichloro-4-(hydroxyimino)quinolin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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